Onapristone

説明

オナプリストンは、合成ステロイド系抗プロゲステロンであり、抗糖質コルチコイド作用も併せ持ちます。 それはタイプIプロゲステロン受容体拮抗薬であり、プロゲステロン受容体媒介DNA転写を阻害します 。オナプリストンは、当初はシェリング社によって開発され、1984年に報告されました。 それは、乳がん、子宮内膜がん、卵巣がん、前立腺がんを含む様々な癌に対して、前臨床モデルおよび臨床試験で有望な活性を示しています .

2. 製法

合成経路と反応条件: オナプリストンの合成には、いくつかの重要なステップが含まれます。

ビニログ付加: ステロイド誘導体と4-(ジメチルアミノ)フェニルマグネシウムブロミドの反応は、エポキシドへのビニログ付加をもたらします。

酸化: 五員環のアルコール基は、ケトンに酸化されます。

光変換: 水銀灯による照射は、ケトンに隣接するメチル基の立体配置を変更します。

アルキニル化: アセチレン誘導体から形成されたアニオンは、アルキニル化に使用されます。

触媒的接触水素化: アルキン基はアルキル基に変換され、その後、酸処理によって保護基が除去されます

工業生産方法: オナプリストンの工業生産方法は、上記合成経路を最適化して、より高い収率と純度を実現することを含みます。 温度、溶媒、触媒などの特定の条件は、効率的な生産を保証するために注意深く制御されます .

反応の種類:

酸化: オナプリストンは、特にアルコール基からケトンへの変換において、酸化反応を受けます。

還元: 触媒的接触水素化は、アルキン基をアルキル基に還元するために使用されます。

一般的な試薬と条件:

酸化剤: 酸化段階には、様々な酸化剤を使用できます。

触媒: ブチルリチウムなどの触媒は、アルキニル化反応で使用されます。

主な生成物: これらの反応から形成される主な生成物には、オナプリストンを生成するためにさらに処理される中間体が含まれます .

4. 科学研究への応用

オナプリストンは、幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of onapristone involves several key steps:

Vinylogous Addition: The reaction of a steroid derivative with 4-(dimethylamino)phenylmagnesium bromide results in vinylogous addition to the epoxide.

Oxidation: The alcohol group in the five-membered ring is oxidized to a ketone.

Photoconversion: Irradiation with a mercury lamp changes the configuration of the methyl group adjacent to the ketone.

Alkynylation: The anion formed from an acetylene derivative is used for alkynylation.

Catalytic Hydrogenation: The alkyne group is converted to an alkyl group, followed by acid treatment to remove protecting groups

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure efficient production .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the conversion of alcohol groups to ketones.

Reduction: Catalytic hydrogenation is used to reduce alkyne groups to alkyl groups.

Substitution: Alkynylation involves the substitution of hydrogen atoms with alkynyl groups

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used for the oxidation steps.

Catalysts: Catalysts such as butyllithium are used in alkynylation reactions.

Solvents: Solvents like methanol and acetone are commonly used in the synthesis.

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield this compound .

科学的研究の応用

Onapristone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying steroidal antiprogestogens and their synthesis.

Biology: this compound is used to investigate the role of progesterone receptors in various biological processes.

Medicine: It has shown promising results in clinical trials for treating breast, endometrial, ovarian, and prostate cancers.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and understanding hormone receptor interactions

作用機序

オナプリストンは、プロゲステロン受容体のサイレントアンタゴニストとして作用します。それは、プロゲステロン受容体モノマーの二量体化を阻害し、リガンド誘導リン酸化を阻害し、プロゲステロン受容体とコアクチベーターの会合を阻害します。 この阻害は、プロゲステロン受容体媒介DNA転写を阻害し、その抗プロゲステロン作用につながります .

類似化合物:

ミフェプリストン: プロゲステロン受容体における部分的アゴニスト活性を有する関連する抗プロゲステロン。ミフェプリストンは、オナプリストンとは異なり、有意な抗糖質コルチコイド作用があります。

アソプリスニル: 混合アゴニスト-アンタゴニスト特性を持つ選択的プロゲステロン受容体モジュレーター。

ウリプリスタルアセテート: 緊急避妊に使用されるもう1つの選択的プロゲステロン受容体モジュレーター

オナプリストンの独自性: オナプリストンは、抗プロゲステロンとしての高い効力と、ミフェプリストンと比較して抗糖質コルチコイド作用が低いことで独特です。 それはまた、ほとんど抗アンドロゲン作用を示さず、特定の治療用途に価値のある化合物となっています .

類似化合物との比較

Mifepristone: A related antiprogestogen with partial agonist activity at the progesterone receptor. Unlike onapristone, mifepristone has significant antiglucocorticoid activity.

Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.

Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception

Uniqueness of this compound: this compound is unique due to its high potency as an antiprogestogen and its reduced antiglucocorticoid activity compared to mifepristone. It also shows little antiandrogenic activity, making it a valuable compound for specific therapeutic applications .

特性

IUPAC Name |

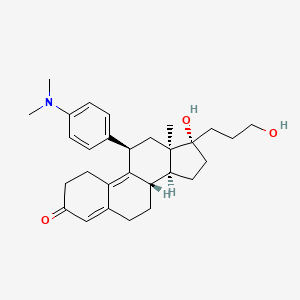

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXUMDBQLIVNHZ-YOUGDJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242210 | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96346-61-1 | |

| Record name | Onapristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96346-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Onapristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onapristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONAPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。